Computed Lipophilicity (XLogP3-AA) and Hydrogen-Bond Donor Count Differentiate the 2-Methyl-N-Cyclohexyl Scaffold from Three Closest Analogs
The target compound (CID 2153525) possesses an XLogP3-AA of 4.1 with two hydrogen-bond donors, compared to XLogP3-AA 3.7 / HBD 1 for the 1-methylindole regioisomer (CID 4534611, CAS 450348-59-1), XLogP3-AA 4.2 / HBD 2 for the N-(3-methylphenyl) analog (CID 2153521, CAS 536701-87-8), and XLogP3-AA 3.7 / HBD 1 for the azepane ketone analog (CID 2153509, CAS 536701-69-6) [1]. The 2-methyl substitution on the indole ring preserves the indole NH as a hydrogen-bond donor while increasing lipophilicity relative to the 1-methyl isomer; the cyclohexyl amide contributes an additional H-bond donor compared to the azepane ketone. This combination yields a balanced lipophilic-hydrophilic profile (logP 4.1, TPSA 70.2 Ų) that places the compound within favorable drug-like chemical space while offering a unique property vector among immediate structural neighbors.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1; HBD = 2; TPSA = 70.2 Ų |
| Comparator Or Baseline | 1-methylindole analog (CID 4534611): XLogP3-AA = 3.7, HBD = 1; N-(3-methylphenyl) analog (CID 2153521): XLogP3-AA = 4.2, HBD = 2; Azepane ketone analog (CID 2153509): XLogP3-AA = 3.7, HBD = 1 |
| Quantified Difference | ΔXLogP3-AA: +0.4 vs. 1-methyl isomer, -0.1 vs. N-(3-methylphenyl) analog, +0.4 vs. azepane ketone; ΔHBD: +1 vs. both 1-methyl isomer and azepane ketone |
| Conditions | All XLogP3-AA values computed by PubChem using XLogP3 3.0 algorithm; HBD counts computed by Cactvs 3.4.8.18. Values retrieved from PubChem Compound Summary pages (accessed 2026-04-30). |
Why This Matters
Lipophilicity and hydrogen-bond donor count are primary determinants of membrane permeability, solubility, and oral bioavailability predictions; a 0.4 logP shift or the gain/loss of a hydrogen-bond donor can materially alter in vitro assay behaviour and in vivo pharmacokinetics, making the target compound a distinct entity for SAR exploration.
- [1] PubChem Compound Summary pages: CID 2153525 (target), CID 4534611, CID 2153521, CID 2153509. Computed Properties sections. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-30). View Source
